molecular formula C21H18N4O4S B3203683 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide CAS No. 1021264-72-1

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Cat. No.: B3203683
CAS No.: 1021264-72-1
M. Wt: 422.5 g/mol
InChI Key: HITAIKNCJBIEOU-UHFFFAOYSA-N
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Description

The compound features a pyridazine core substituted at the 3-position with a 4-methylbenzamide group and at the 6-position with a thioether-linked 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl moiety. This structure combines a heterocyclic backbone with aromatic and electron-rich benzodioxol substituents, which are associated with enhanced bioavailability and target binding in medicinal chemistry .

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13-2-4-14(5-3-13)21(27)23-18-8-9-20(25-24-18)30-11-19(26)22-15-6-7-16-17(10-15)29-12-28-16/h2-10H,11-12H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITAIKNCJBIEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide typically involves multi-step synthetic routes, beginning with the formation of the pyridazine core. The sequence may include:

  • Condensation reactions: to form the pyridazine ring.

  • Thiol-ene reactions: to attach the thioether linkage.

  • Amide bond formation: between the benzamide and the pyridazine ring.

Each step often requires specific conditions such as controlled temperatures, catalysts (e.g., Lewis acids), and solvents (e.g., dichloromethane) to facilitate the reactions efficiently.

Industrial Production Methods

Scaling up the production for industrial purposes would necessitate optimization of these synthetic routes to ensure cost-effectiveness and high yield. This might involve continuous flow chemistry techniques and the use of industrial-scale reactors to manage reaction conditions meticulously.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of thioether to sulfoxide or sulfone.

  • Reduction: : Reduction of nitro groups (if present) to amines.

  • Substitution: : Electrophilic aromatic substitution on the benzamide or benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Conditions might include the use of Lewis acids (e.g., AlCl₃) and appropriate nucleophiles (e.g., alkoxides).

Major Products

The major products formed would depend on the specific reactions but could include sulfoxides, amines, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound may be studied for its unique structural properties, providing insights into ring stability and electron distribution within complex organic molecules.

Biology

Biologically, derivatives of this compound could be explored for their potential interactions with proteins or enzymes, possibly leading to new biochemical tools or probes.

Medicine

In medicine, research may focus on its potential as a pharmacophore, aiming to design drugs targeting specific pathways or receptors, particularly within the nervous system or as anti-cancer agents.

Industry

Industrial applications could leverage its complex structure in the development of advanced materials or as intermediates in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism by which N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide exerts its effects would likely involve its interaction with specific molecular targets. Potential targets could include:

  • Enzymes: : Acting as inhibitors or activators by binding to active sites.

  • Receptors: : Modulating signal transduction pathways through receptor-ligand interactions.

The pathways involved would depend on the exact biological or chemical context in which the compound is applied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine vs. Pyrimidinone Derivatives

Compounds with pyrimidinone cores (e.g., 2b and 2c from ) share thioether linkages and aromatic substituents but differ in heterocyclic scaffold geometry. These pyrimidinone derivatives exhibit high yields (82–83%) and elevated melting points (218–225°C), suggesting robust crystallinity due to hydrogen-bonding capabilities of the pyrimidinone ring .

Table 1: Pyridazine vs. Pyrimidinone Analogs
Compound Core Substituents Yield (%) m.p. (°C)
Target compound Pyridazine 4-Methylbenzamide, benzodioxol-thioethyl N/A N/A
2b () Pyrimidinone 4-Nitrophenyl, thioethyl 82.8 218–220
2c () Pyrimidinone 3-Nitrophenyl, p-tolylamino 83.2 222–225

Benzodioxol-Containing Analogs

The benzodioxol group is critical for metabolic stability and π-π stacking interactions. Compounds like D14–D20 () incorporate benzodioxol into penta-2,4-dienamide chains but lack the pyridazine-thioethyl framework. These analogs show variable yields (13.7–24.8%) and melting points (182–234°C), with lower yields attributed to steric challenges in dienamide synthesis . The target compound’s benzodioxol-thioethyl moiety may improve synthetic accessibility compared to dienamide-linked derivatives.

Table 2: Benzodioxol Derivatives
Compound Core Substituents Yield (%) m.p. (°C)
D14 Penta-dienamide Benzodioxol, methylthio-phenyl 13.7 208–211
D16 Penta-dienamide Benzodioxol, benzyloxy-phenyl 21.3 231–234
Target Pyridazine Benzodioxol-thioethyl, 4-methylbenzamide N/A N/A

Benzamide Derivatives

Benzamide moieties are common in bioactive molecules. For example, 3p () is a benzothiazolyl benzamide with a 4-methyl group, yielding 58.1 mg (exact % unclear) and a melting point of 181°C .

Pharmacological Potential of Structural Motifs

  • 5i and 5j (): Benzothiazole-triazole derivatives with ED50 values of 50.8–54.8 mg/kg in anticonvulsant assays .
  • SAR216471 (): A pyridazine-based P2Y12 antagonist, highlighting the therapeutic relevance of this scaffold .

The target’s combination of pyridazine, benzodioxol, and benzamide groups positions it as a candidate for cardiovascular or neurological drug development, though empirical validation is required.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure known for various biological activities.
  • Pyridazine : A six-membered aromatic ring containing two nitrogen atoms, contributing to the compound's pharmacological properties.
  • Thioether linkage : Enhances the compound's stability and bioavailability.

Molecular Formula

The molecular formula of the compound is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S.

Molecular Weight

The molecular weight is approximately 373.44 g/mol.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through mitochondrial pathways .

Antimicrobial Activity

The presence of the pyridazine ring is associated with antimicrobial properties. Compounds similar to N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide) have been tested against bacterial strains, showing promising results as potential antibacterial agents .

Anti-inflammatory Effects

Studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties. The thioether group can influence the modulation of inflammatory pathways, making it a candidate for further exploration in inflammatory disease treatments .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Activity

In a study conducted on several derivatives of benzo[d][1,3]dioxole, it was found that one particular derivative exhibited a significant reduction in tumor growth in vitro and in vivo models. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

A series of tests on compounds containing the pyridazine moiety revealed that they inhibited the growth of resistant bacterial strains. The results suggest that these compounds could serve as templates for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

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